molecular formula C10H17F3N2 B13325673 (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine

(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine

Cat. No.: B13325673
M. Wt: 222.25 g/mol
InChI Key: GJMREZOAPBMZLA-SFYZADRCSA-N
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Description

(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[45]decan-1-amine is a compound that features a trifluoromethyl group attached to a spirocyclic amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and conditions, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve scalable multi-component reactions. For example, the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate has been reported to efficiently produce trifluoromethylated compounds . This method is advantageous due to its high efficiency and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its pharmacological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

(2S,4S)-2-(trifluoromethyl)-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)7-5-8(14)9(6-7)1-3-15-4-2-9/h7-8,15H,1-6,14H2/t7-,8+/m1/s1

InChI Key

GJMREZOAPBMZLA-SFYZADRCSA-N

Isomeric SMILES

C1CNCCC12C[C@@H](C[C@@H]2N)C(F)(F)F

Canonical SMILES

C1CNCCC12CC(CC2N)C(F)(F)F

Origin of Product

United States

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